m-PEG12-acid can be synthesized from polyethylene glycol through various chemical reactions involving carboxylic acid derivatives. It falls into the category of polyether compounds, specifically polyethylene glycols, which are utilized in a range of biomedical applications due to their non-toxic nature and ability to improve solubility in aqueous environments .
The synthesis of m-PEG12-acid typically involves the esterification of polyethylene glycol with carboxylic acid derivatives. A common method is the reaction of polyethylene glycol with a carboxylic acid anhydride or chloride in the presence of catalysts like sulfuric acid or pyridine. This reaction is generally performed under reflux conditions to ensure complete conversion.
In industrial settings, continuous flow reactors may be employed for large-scale production, allowing precise control over reaction parameters such as temperature and pressure. Post-synthesis purification is often achieved through distillation or chromatography to eliminate unreacted materials and by-products .
The reaction conditions, including temperature, type of catalyst, and duration, are critical for optimizing yield and purity. The synthesis may also involve solid-phase methods that allow for easier purification and characterization of the final product .
m-PEG12-acid consists of a linear polyethylene glycol chain with twelve repeating ethylene glycol units, terminated by a carboxylic acid group. This structure confers both hydrophilicity and reactivity suitable for various conjugation reactions.
The molecular formula for m-PEG12-acid is with a molecular weight of approximately 250 g/mol. The presence of the terminal carboxylic acid group allows for further chemical modifications, making it a valuable intermediate in drug development .
m-PEG12-acid can undergo several types of chemical reactions:
These reactions are often facilitated by specific conditions that enhance reactivity, such as adjusting pH or using specific solvents. For example, amide bond formation typically requires an activator to promote the reaction between the carboxylic acid and amine groups .
The mechanism by which m-PEG12-acid exerts its effects primarily involves its ability to form stable covalent bonds with biomolecules. The terminal carboxylic acid reacts with primary amines to create amide bonds, which are stable under physiological conditions.
The pharmacokinetics of m-PEG12-acid are influenced by its linkage to other molecules; the hydrophilic nature of the polyethylene glycol segment enhances solubility in aqueous environments, which is crucial for drug delivery applications .
m-PEG12-acid is typically a viscous liquid at room temperature. It exhibits high solubility in water due to its hydrophilic polyethylene glycol backbone.
The compound's chemical properties include:
m-PEG12-acid finds extensive use in various scientific fields:
Monodisperse m-PEG12-acid (CH₃O-(CH₂CH₂O)₁₁-CH₂COOH) requires precise chain-length control, achieved through stepwise iterative coupling rather than ethylene oxide polymerization. Modern strategies employ discrete tetraethylene glycol (PEG4) building blocks with orthogonal protecting groups. Each elongation cycle adds four ethylene oxide units, minimizing polydispersity. For m-PEG12-acid, three coupling cycles transform PEG4 to PEG12, with the final step introducing the carboxylic acid functionality [2] [4].
A breakthrough involves base-labile phenethyl protecting groups, enabling one-pot deprotection and coupling. Traditional acid-labile dimethoxytrityl (DMTr) groups require three steps per cycle: acidic deprotection, intermediate purification, and deprotonation before coupling. Phenethyl removal uses potassium hexamethyldisilazide (KHMDS), generating an alkoxide that directly reacts with electrophilic monomers (e.g., tosylates) without isolation. This reduces synthesis time by 33% and eliminates purification between cycles [2] [4].
Automated solid-phase synthesis further enhances precision. Immobilizing the initial PEG unit on Wang resin allows iterative deprotection/coupling via a peptide synthesizer. Phenethyl-protected monomer (TsO-PEG4-O-CH₂CH₂Ph) undergoes KHMDS-mediated deprotection, generating a resin-bound alkoxide that couples with subsequent monomers. After elongation, trifluoroacetic acid cleavage releases m-PEG12-acid precursors. This approach achieves up to PEG20 derivatives with near-monodispersity (Đ < 1.01) [4] [9].
Table 1: Efficiency Metrics for Stepwise m-PEG12-Acid Synthesis
Method | Steps per Cycle | Average Yield per Cycle | Purity (PEG12) |
---|---|---|---|
Acid-Labile DMTr Strategy | 3 | 85–90% | >95% |
Base-Labile Phenethyl | 2 | 90–95% | >98% |
Automated Solid-Phase | 2 | 92–96% | >97% |
Unidirectional elongation dominates monodisperse m-PEG12-acid synthesis. It begins with a methoxy-protected PEG4 unit (CH₃O-PEG4-OH), ensuring the α-end remains inert. Subsequent couplings extend toward the ω-end, where the carboxylic acid is introduced. This asymmetry prevents chain branching and simplifies functionalization. For example, ω-terminal tosylation of CH₃O-PEG12-OH followed by cyanation and hydrolysis yields m-PEG12-acid [9].
Bidirectional strategies use symmetrical monomers (e.g., TsO-PEG4-OTs), risking di-alkylation. Coupling 2-phenylethanol with TsO-PEG4-OTs yields mixed products: mono-protected (Ph(CH₂)₂O-PEG4-OTs) and bis-protected (Ph(CH₂)₂O-PEG4-O(CH₂)₂Ph). Chromatographic separation is required, lowering yields to <60% for PEG12 intermediates. While scalable for symmetric PEGs, bidirectional methods are impractical for asymmetric targets like m-PEG12-acid [2] [4].
Hybrid approaches combine both strategies. Symmetric PEG8 (TsO-PEG8-OTs) may serve as a building block for unidirectional elongation. However, purification challenges persist. Solid-phase synthesis circumvents this: anchoring Ph(CH₂)₂O-PEG4-OH to resin ensures unidirectional growth. After elongation, phenethyl cleavage and oxidation install the terminal acid [9].
Table 2: Bidirectional vs. Unidirectional Synthesis Performance
Parameter | Bidirectional Approach | Unidirectional Approach |
---|---|---|
Key Monomer | TsO-PEG4-OTs | CH₃O-PEG4-OTs / Ph(CH₂)₂O-PEG4-OTs |
Major Impurities | Di-alkylated byproducts | Incompletely coupled chains |
Yield (PEG12 stage) | 50–65% | 75–90% |
Suitability for m-PEG12-acid | Low | High |
Protective groups enable selective ω-end functionalization in m-PEG12-acid. The phenethyl group (-CH₂CH₂Ph) excels as a base-labile protector:
Orthogonal protection is critical for carboxylic acid installation. In Fmoc-N-amido-PEG12-acid, the Fmoc group shields the amine while the carboxylic acid remains active. After amine deprotection (piperidine), the PEG spacer bears two distinct sites: a free amine and a carboxylic acid. This allows sequential functionalization without cross-reactivity [8].
Acid-labile groups (e.g., DMTr) remain useful for hybrid strategies. DMTr deprotection (80% acetic acid) followed by phenethyl cleavage enables divergent branching. However, acid sensitivity limits compatibility with acid-labile substrates. Phenethyl’s neutrality toward acid makes it preferable for acid-containing intermediates [9].
Scalability hurdles arise in three areas:1. Monomer Synthesis: Phenethyl-protected monomer (Ph(CH₂)₂O-PEG4-OTs) requires multi-step synthesis. Route efficiency impacts cost:- Route A: Ethyl bromoacetate + 2-phenylethanol → reduction → tosylation (4 steps, 35% overall yield) [4].- Route B: Direct coupling of PEG4 with styrene (low-yielding without expensive catalysts) [2].
Purification: Size-exclusion chromatography (SEC) removes PEGₙ (n < 12) impurities but becomes impractical beyond PEG20 due to polarity overlap. Solid-phase synthesis minimizes purification but faces swelling issues with long PEG chains (>PEG20), reducing coupling efficiency [4] [9].
Cost Drivers:
Mitigation Strategies:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1